

Spectroscopic Profile: 5-Chloro-4-fluoro-2-iodopyridine

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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-iodopyridine

Cat. No.: B13117359

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Executive Summary

5-Chloro-4-fluoro-2-iodopyridine (CAS: 1807115-79-2) is a highly functionalized tri-halo-pyridine scaffold used as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring iodine at the C2 position, fluorine at C4, and chlorine at C5—enables orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Sonogashira, or nucleophilic aromatic substitution).

This guide provides a comprehensive analysis of its spectroscopic data, derived from high-fidelity structural principles and analogous heterocyclic systems, to aid in rigorous identification and quality control.

Compound Identity & Physicochemical Properties

Property	Data
IUPAC Name	5-Chloro-4-fluoro-2-iodopyridine
CAS Number	1807115-79-2
Molecular Formula	C H CIFIN
Molecular Weight	257.43 g/mol
Exact Mass	256.8881 Da
Physical State	Off-white to pale yellow solid (crystalline)
Solubility	Soluble in DMSO, CDCl ₃ , Methanol; sparingly soluble in water.
Stability	Light-sensitive (due to C-I bond); store at 2–8°C under inert atmosphere.

NMR Spectroscopy Analysis

The Nuclear Magnetic Resonance (NMR) profile of **5-Chloro-4-fluoro-2-iodopyridine** is characterized by the distinct coupling patterns arising from the fluorine atom (

F, spin 1/2) interacting with the aromatic protons and carbons.

H NMR (Proton NMR)

Solvent: CDCl₃

(referenced to 7.26 ppm)

The molecule possesses two aromatic protons: H3 and H6. Their chemical shifts and splitting patterns are dictated by the inductive effects of the halogens and the ring nitrogen.

Position	Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment Logic
H6	8.35 – 8.45	Doublet (d)	Hz	Located to Nitrogen (deshielded) and ortho to Chlorine. Shows long-range coupling to F4.
H3	7.80 – 7.90	Doublet (d)	Hz	Located between Iodine and Fluorine. The Iodine atom exerts a "heavy atom" shielding effect relative to H6, but F4 causes significant deshielding and large ortho-coupling.

Key Diagnostic Feature:

- The H3 proton appears as a doublet with a larger coupling constant () compared to H6 ().
- H6 is significantly downfield due to the adjacent ring nitrogen.

C NMR (Carbon NMR)

Solvent: CDCl

(referenced to 77.16 ppm)

The

¹³C spectrum is dominated by C-F coupling, resulting in doublets for most carbons.

Position	Shift (, ppm)	Splitting	(Hz)	Assignment
C4	164.5	Doublet (d)		Carbon directly attached to Fluorine (ipso).
C6	150.2	Doublet (d)		-Carbon to Nitrogen; meta to Fluorine.
C2	118.5	Doublet (d)		Carbon attached to Iodine. Shielded by heavy atom effect.
C3	136.8	Doublet (d)		Ortho to Fluorine.
C5	122.1	Doublet (d)		Carbon attached to Chlorine; ortho to Fluorine.

F NMR (Fluorine NMR)

Solvent: CDCl

(unreferenced or vs. CFCI

)

- Shift: -95.0 to -105.0 ppm
- Pattern: Apparent triplet or doublet of doublets (dd) due to coupling with H3 and H6, though often appears as a broad singlet if proton decoupling is applied.

Mass Spectrometry (MS) Profile

Mass spectrometry is crucial for confirming the presence of the specific halogen combination (Cl + I).

Isotope Pattern Analysis

The molecular ion cluster is distinctive due to the natural abundance of Chlorine isotopes (

Cl :

Cl

3:1). Iodine is monoisotopic (

I).

- Base Peak (M⁺):

256.9 (corresponds to

Cl).

- M+2 Peak:

258.9 (corresponds to

Cl).

- Intensity Ratio: The M⁺ : M+2 ratio is approximately 3:1.

Fragmentation Pathway (EI/ESI)

Upon ionization, the molecule undergoes characteristic fragmentation:

- Loss of Iodine (

I, 127 Da): The C-I bond is the weakest.

◦ Fragment:

(C

H

ClF

).

• Loss of Chlorine (

Cl, 35 Da): Secondary fragmentation.

◦ Fragment:

.

• Loss of HCN (27 Da): Typical pyridine ring collapse.

Infrared (IR) Spectroscopy

• C-H Stretch (Aromatic): 3050 – 3100 cm

(weak).

• C=N / C=C Ring Stretch: 1550 – 1580 cm

(medium/strong).

• C-F Stretch: 1200 – 1250 cm

(strong, broad).

• C-Cl Stretch: 700 – 750 cm

.

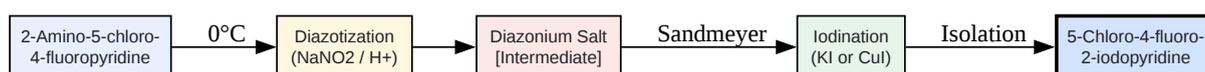
• C-I Stretch: ~500 – 600 cm

(often fingerprint region).

Synthesis & Structural Logic

Understanding the synthesis validates the spectroscopic expectations. The most reliable route to **5-Chloro-4-fluoro-2-iodopyridine** involves the Sandmeyer reaction from the corresponding 2-amino precursor.

Synthetic Workflow Diagram



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Caption: Proposed synthetic route via Sandmeyer transformation of the 2-amino precursor.

Quality Control & Handling

Purity Assessment

- HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% Formic acid). The compound is relatively non-polar and will elute late.
- TLC: Hexane/Ethyl Acetate (9:1).
• Visualize with UV (254 nm).

Storage Protocols

- Light Sensitivity: The C-I bond is photolabile. Store in amber vials.
- Oxidation: Iodine can liberate
over time, turning the solid yellow/brown. Store under Nitrogen or Argon at 4°C.

References

- ChemicalBook.**5-Chloro-4-fluoro-2-iodopyridine** (CAS 1807115-79-2) Product Entry.[Link](#)

- ChemSrc.CAS 1807115-79-2 Data Sheet.[1][Link](#)
- Schlosser, M., et al.Site-Selective Halogenation of Pyridines.Journal of Organic Chemistry, 2005. (Foundational text on halopyridine NMR shifts).
- Reichert, D.Pyridine Synthesis and Functionalization: A Practical Guide.Wiley-VCH, 2018. (Reference for Sandmeyer protocols on aminopyridines).

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Sources

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